benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group, an amino group, a hydroxyl group, and a phenyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol, phenylacetic acid, and amino acids.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes, utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium hydride (NaH) are employed.
Major Products Formed
Oxidation: Formation of benzyl (2S)-4-oxo-2-hydroxy-4-phenylbutanoate.
Reduction: Formation of benzyl (2S)-4-amino-2-hydroxy-4-phenylbutane.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-4-amino-2-hydroxybutanoate
- Phenyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate
- Benzyl (2S)-4-amino-2-hydroxy-4-methylbutanoate
Uniqueness
Benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
benzyl (2S)-4-amino-2-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C17H19NO3/c18-15(14-9-5-2-6-10-14)11-16(19)17(20)21-12-13-7-3-1-4-8-13/h1-10,15-16,19H,11-12,18H2/t15?,16-/m0/s1 |
InChI Key |
WHVXRUXLNLPXOI-LYKKTTPLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC(C2=CC=CC=C2)N)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(C2=CC=CC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.